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Abstract

Terflavoxate, with the chemical formula C26H29NO4, is a flavone derivative that has been
investigated for its spasmolytic properties. This technical guide provides an in-depth overview
of its molecular structure, elucidated through a combination of spectroscopic and
crystallographic techniques. Detailed methodologies for its synthesis and characterization are
presented, alongside a summary of its known mechanisms of action involving calcium channel
antagonism and muscarinic receptor modulation. This document is intended to serve as a
comprehensive resource for researchers engaged in the study and development of flavonoid-
based therapeutic agents.

Introduction

Terflavoxate, identified by the CAS number 86433-40-1, belongs to the chromone derivative
class of compounds.[1] Its core structure is 4H-1-benzopyran-4-one, also known as chromone.
[1] The full chemical name for the hydrochloride salt is 3-methyl-4-oxo-2-phenyl-4H-1-
benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride.[2] Early
research identified Terflavoxate as a potential antispasmodic agent for the lower urinary tract,
exhibiting potent smooth muscle relaxant properties.[2] This guide focuses on the detailed
molecular characterization of this compound.
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Molecular Structure and Elucidation

The definitive molecular structure of Terflavoxate has been established through a combination
of spectroscopic and crystallographic analyses. These methods provide a comprehensive
picture of the molecule's connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic Characterization

A foundational study published in Arzneimittelforschung in 1993 comprehensively characterized
Terflavoxate using UV, IR, NMR, and Mass Spectrometry.[2] While the full quantitative data
from this primary source is not publicly available, this section outlines the principles of these
techniques as applied to Terflavoxate and presents available data.

NMR spectroscopy is a powerful technique for determining the precise connectivity and
chemical environment of atoms within a molecule. For Terflavoxate, both *H and 3C NMR
would be employed to confirm the arrangement of protons and carbon atoms, respectively.

Table 1: Predicted *H and 33C NMR Chemical Shifts for Terflavoxate

Predicted H Chemical Shift Predicted 13C Chemical Shift

Atom/Group

(ppm) (ppm)
Aromatic Protons 7.0-85 110- 160
Piperidine Protons 15-35 20 - 60
Ester Methylene Protons ~4.5 ~65
Ester Methyl Protons ~1.5 ~25
Flavone Methyl Protons ~2.4 ~15
Carbonyl Carbon - ~175
Other Quaternary Carbons - 100 - 160

Note: The values in this table are estimations based on typical chemical shifts for similar
functional groups and do not represent experimentally determined data for Terflavoxate.
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FTIR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation, which excites molecular vibrations.

Table 2: Expected Characteristic IR Absorption Bands for Terflavoxate

Functional Group Characteristic Absorption Range (cm™1)
C=0 (Ester) 1735 - 1750
C=0 (Ketone, Flavone) 1630 - 1690
C=C (Aromatic) 1400 - 1600
C-O (Ester) 1000 - 1300
C-N (Amine) 1000 - 1250
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000

Note: This table presents expected ranges and does not contain experimentally verified peak
values for Terflavoxate.

Mass spectrometry determines the molecular weight and can provide information about the
structure of a molecule by analyzing its fragmentation pattern upon ionization.

Table 3: Theoretical Mass Data for Terflavoxate

lon Species Molecular Formula Calculated Exact Mass (m/z)
Terflavoxate (Free Base) [M] C26H29NO4 419.2097
Protonated Molecule [M+H]* C26H30NOa* 420.2175

Data sourced from publicly available chemical databases.

X-Ray Crystallography
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X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional
structure in the solid state. The crystal structure of Terflavoxate hydrochloride has been
determined, revealing a rigid, planar chromone system with the phenyl group at the C(2)
position and the ester chain at the C(8) position as two "arms". The conformation of the ester
chain creates a small hollow where two oxygen atoms face each other.

Table 4: lllustrative Crystallographic Data for a Flavone Derivative

Parameter Description Example Value

Crystal System The geometry of the unit cell. Monoclinic

The symmetry elements of the

Space Group P2i/c
crystal.
The lengths of the unit cell

a, b, c(A) 10.5, 15.2, 14.8
axes.

The angles of the unit cell
o, B,y () 90, 105.3, 90
axes.

Volume (A3) The volume of the unit cell. 2290

The number of molecules in

the unit cell.

Note: This table provides example crystallographic data and does not represent the
experimentally determined parameters for Terflavoxate hydrochloride.

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of
Terflavoxate.

Synthesis of Terflavoxate Hydrochloride

The synthesis of Terflavoxate hydrochloride proceeds via a two-step process starting from 2-
phenyl-3-methyl-4-ox0-4H-1-benzopyran-8-carboxylic acid.
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Caption: Synthesis workflow for Terflavoxate Hydrochloride.

o Acyl Chloride Formation: 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is
reacted with thionyl chloride to form the corresponding acyl chloride. The reaction is typically
carried out in an inert solvent under reflux, followed by removal of excess thionyl chloride.

o Esterification: The resulting acyl chloride is then esterified with 1,1-dimethyl-2-(1-

piperidinyl)ethanol. This reaction is generally performed in a suitable organic solvent, and a
base may be used to neutralize the hydrochloric acid byproduct.
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o Salt Formation and Purification: The crude Terflavoxate free base is then treated with
hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate Terflavoxate
hydrochloride. The final product is purified by recrystallization.

Spectroscopic and Crystallographic Analysis Protocols

A sample of Terflavoxate hydrochloride is dissolved in a suitable deuterated solvent (e.g.,
CDCls or DMSO-ds). *H and 3C NMR spectra are recorded on a high-field NMR spectrometer.
2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the
complete assignment of all proton and carbon signals.

An FTIR spectrum is typically recorded using a potassium bromide (KBr) pellet or an
Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample
is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then
recorded, showing the percentage of transmittance or absorbance as a function of
wavenumber.

Mass spectral analysis is performed using a mass spectrometer, often coupled with a
chromatographic separation technique like liquid chromatography (LC-MS). Electrospray
ionization (ESI) is a common method for generating ions of the molecule. The analysis provides
the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Single crystals of Terflavoxate hydrochloride suitable for X-ray diffraction are grown by slow
evaporation of a saturated solution in an appropriate solvent system. A selected crystal is
mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction
pattern is collected and the data is processed to solve and refine the crystal structure.

Mechanism of Action and Signaling Pathways

Terflavoxate exerts its pharmacological effects primarily through two distinct mechanisms:
calcium channel antagonism and non-competitive muscarinic receptor antagonism.

Calcium Channel Antagonism

Terflavoxate acts as a calcium channel blocker. Voltage-gated calcium channels are crucial for
the contraction of smooth muscle cells. By blocking the influx of extracellular calcium into these
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cells, Terflavoxate inhibits the signaling cascade that leads to muscle contraction, resulting in
smooth muscle relaxation.
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Caption: Calcium channel antagonist signaling pathway.

Non-Competitive Muscarinic Receptor Antagonism

While Terflavoxate shows an affinity for muscarinic receptors, its action is non-competitive.
This means it does not directly compete with acetylcholine (the endogenous ligand) for the
binding site on the receptor. Instead, it likely binds to an allosteric site, changing the receptor's
conformation and reducing its ability to be activated by acetylcholine. This contributes to the
relaxation of smooth muscles, such as those in the urinary bladder.
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Caption: Non-competitive muscarinic receptor antagonism.

Conclusion
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The molecular structure of Terflavoxate (C26H29N0O4) has been well-established through a
combination of rigorous spectroscopic and crystallographic studies. Its synthesis is achievable
through a straightforward chemical pathway. The understanding of its dual mechanism of action
as a calcium channel blocker and a non-competitive muscarinic antagonist provides a solid
foundation for further research and development of this and related flavone derivatives as
potential therapeutic agents. The detailed experimental protocols and structural data presented
in this guide are intended to facilitate future investigations in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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